4-(Dimethylamino)-2-hydroxybenzaldehyde
Overview
Description
4-(Dimethylamino)-2-hydroxybenzaldehyde is an organic compound that features both an aldehyde and a dimethylamino group attached to a benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2-hydroxybenzaldehyde typically involves the reaction of 4-(Dimethylamino)phenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes oxidation to yield the desired aldehyde.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: 4-(Dimethylamino)-2-hydroxybenzoic acid.
Reduction: 4-(Dimethylamino)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(Dimethylamino)-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in the development of fluorescent probes for biological imaging.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-hydroxybenzaldehyde involves its ability to act as an electrophile in various chemical reactions. The dimethylamino group enhances the electron density on the benzene ring, making it more reactive towards nucleophiles. This property is exploited in the synthesis of complex organic molecules.
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-(Dimethylamino)benzoic acid: Contains a carboxyl group instead of an aldehyde, leading to different reactivity.
4-(Dimethylamino)phenol: Lacks the aldehyde group, limiting its use in certain synthetic applications.
Uniqueness: 4-(Dimethylamino)-2-hydroxybenzaldehyde is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis.
Biological Activity
4-(Dimethylamino)-2-hydroxybenzaldehyde, also known as DMAB, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of DMAB, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₁NO
- Molecular Weight : 151.19 g/mol
- CAS Number : 41602-56-6
The compound features a dimethylamino group and a hydroxyl group ortho to the aldehyde function, which contributes to its reactivity and biological activity.
Anticancer Properties
DMAB has shown promising anticancer activity in various studies. For instance, compounds derived from DMAB have been synthesized and evaluated against breast cancer cell lines (MCF-7). The results indicated moderate to high activity compared to standard chemotherapeutics such as 5-fluorouracil .
Compound | Activity Against MCF-7 Cells | Reference |
---|---|---|
DMAB Derivative A | High | |
DMAB Derivative B | Moderate | |
5-Fluorouracil | Standard Control |
The mechanism by which DMAB exerts its anticancer effects includes:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
- Modulation of signaling pathways related to cancer growth and metastasis.
Neuroprotective Effects
Research indicates that DMAB may possess neuroprotective properties. A study highlighted its potential role in the detoxification of organophosphate nerve agents by enhancing the reactivation of inhibited acetylcholinesterase (AChE). This suggests that DMAB could be beneficial in treating organophosphate poisoning .
Case Studies
- Organophosphate Detoxification : In vitro studies demonstrated that DMAB derivatives could enhance the reactivation of AChE inhibited by organophosphates, suggesting a protective effect against neurotoxic agents .
- Breast Cancer Treatment : A study involving female rats treated with DMAB derivatives showed a significant reduction in tumor mass and improved survival rates compared to untreated controls .
Toxicological Profile
While the therapeutic potential is notable, it is essential to consider the toxicological aspects of DMAB:
- Studies have indicated that certain derivatives may exhibit cytotoxic effects at higher concentrations, necessitating careful dose optimization in therapeutic applications.
Properties
IUPAC Name |
4-(dimethylamino)-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-4-3-7(6-11)9(12)5-8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURCTZNCAHYQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431126 | |
Record name | 4-(dimethylamino)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41602-56-6 | |
Record name | 4-(dimethylamino)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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